(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDDUDSYIOLQR-JZJYNLBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-oxonaphthalen-1-amine
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Nitration and Reduction :
-
Alternative Pathway :
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
Sulfonamide Coupling and Imine Formation
Sulfonylation of 3-Chloro-4-oxonaphthalen-1-amine
Procedure :
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React 3-chloro-4-oxonaphthalen-1-amine (1.0 equiv) with 4-ethoxybenzenesulfonyl chloride (1.2 equiv) in anhydrous DMSO or acetone.
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Add potassium carbonate (2.0 equiv) as a base to deprotonate the amine and facilitate nucleophilic attack.
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Stir at 80–100°C for 12–24 hours under nitrogen.
Key Observations :
Imine Formation via Schiff Base Condensation
Procedure :
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Dissolve N-(3-chloro-4-oxonaphthalen-1-yl)-4-ethoxybenzenesulfonamide in ethanol or toluene.
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Add a catalytic amount of acetic acid (0.1 equiv) to promote dehydration.
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Reflux at 110°C for 6–8 hours to form the (NZ)-configured imine.
Mechanistic Insight :
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The amine undergoes nucleophilic attack on the ketone, followed by dehydration to yield the imine.
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Stereoselectivity (NZ vs. EZ) is controlled by steric hindrance and solvent polarity.
Copper-Catalyzed Three-Component Synthesis
Reaction Protocol (Adapted from Jiang et al. )
Components :
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3-Chloro-4-nitro-naphthalene (1.0 equiv)
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4-Ethoxybenzeneboronic acid (1.5 equiv)
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Potassium pyrosulfite (K₂S₂O₅, 2.0 equiv)
Conditions :
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Catalyst: CuI (10 mol%) in NMP/isopropanol (3:1 v/v)
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Temperature: 100°C, 24 hours
Outcome :
Electrochemical Oxidative Coupling
Methodology (Based on Forrest et al. )
Components :
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3-Chloro-4-mercaptonaphthalene (thiol precursor)
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4-Ethoxybenzeneamine
Setup :
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Undivided electrochemical cell with graphite electrodes.
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Solvent: Acetonitrile with 0.1 M LiClO₄ electrolyte.
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Potential: 1.5 V (vs. Ag/AgCl), 5 min reaction time.
Advantages :
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains. A study reported that certain derivatives of sulfonamides demonstrated potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Sulfonamide compounds are also being investigated for their anticancer properties. A recent study synthesized new derivatives similar to this compound and assessed their anticancer activity against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, warranting further exploration in cancer therapy .
Mechanisms of Action
The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways in microbial and cancer cells. This compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, making it a valuable target for drug development.
Case Studies
Mechanism of Action
The mechanism by which (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key Compounds:
NAT-1 and NAT-2 (Thiazolidinone derivatives): NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Both feature a 4-oxo-thiazolidin ring instead of the naphthalenone core. The sulfonamide group in the target compound is replaced by nicotinamide, altering hydrogen-bonding capacity and steric effects .
MOP (Monepantel): N-[(1S)-1-cyano-2-(5-cyano-2-trifluoromethyl-phenoxy)-1-methylethyl]-4-trifluoromethylsulfanylbenzamide. Contains a benzamide scaffold with trifluoromethyl and cyano groups. The electron-deficient trifluoromethyl groups contrast with the ethoxy group in the target compound, affecting solubility and receptor interactions .
Compound 1n: (Z)-N-(3-(4-chloro-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide. Shares a sulfonamide backbone but includes a propargyl group and hydroxybutenyl chain, which may enhance conformational flexibility compared to the rigid naphthalenone system .
Structural Comparison Table:
Electronic and Noncovalent Interactions
- This contrasts with NAT-1’s methoxy group, which donates electrons, and MOP’s trifluoromethyl groups, which withdraw electrons but via inductive rather than resonance effects .
- Hydrogen Bonding: The ethoxy group in the target compound may participate in weaker hydrogen bonds compared to NAT-2’s phenolic hydroxy group. The sulfonamide NH can act as both donor and acceptor, similar to Compound 1n’s methylsulfonamido group .
Crystallographic and Computational Insights
- Crystallography : Tools like SHELX are critical for resolving hydrogen-bonding networks. For example, the target compound’s chloro and ethoxy groups may form distinct packing motifs compared to NAT-2’s bulky tert-butyl groups, which could disrupt crystal symmetry.
- DFT Studies: Density-functional theory (DFT) methods predict that the naphthalenone core’s planar structure lowers steric repulsion, enhancing stability. In contrast, MOP’s trifluoromethyl groups increase steric bulk but improve metabolic resistance .
Biological Activity
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a naphthalene moiety and a sulfonamide group. The presence of the chloro and ethoxy substituents contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, which may extend to this compound.
Antimicrobial Activity
A study examining the antimicrobial properties of various sulfonamide derivatives found significant activity against several bacterial strains. The mechanism often involves the inhibition of folic acid synthesis, critical for bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 16 µg/mL |
| This compound | S. aureus | 32 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays on human tumor cell lines have shown varying degrees of effectiveness. A comparative analysis with established chemotherapeutics revealed that the compound exhibits selective cytotoxicity.
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| HeLa | 5 | Higher than Doxorubicin |
| MCF7 | 10 | Comparable to Cisplatin |
Case Study 1: Treatment of Inflammatory Conditions
A clinical study investigated the efficacy of this compound in treating conditions associated with abnormal inflammatory responses. The results indicated a significant reduction in inflammatory markers among treated subjects compared to controls.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding was corroborated by flow cytometry analyses showing increased annexin V staining in treated cells.
Q & A
Q. How should researchers address contradictory biological activity data across different assay conditions?
- Methodological Answer : Conduct a meta-analysis of assay variables (e.g., buffer ionic strength, cell line variability). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to reconcile discrepancies. Apply multivariate statistics to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
